molecular formula C20H22N2O B5873515 1-(4-tert-butylbenzoyl)-5,6-dimethyl-1H-benzimidazole

1-(4-tert-butylbenzoyl)-5,6-dimethyl-1H-benzimidazole

Cat. No. B5873515
M. Wt: 306.4 g/mol
InChI Key: OAXOMFSQBFMIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butylbenzoyl)-5,6-dimethyl-1H-benzimidazole, commonly known as Tinopal CBS-X, is a fluorescent whitening agent used in various industries, including textiles, paper, and plastics. It is a synthetic compound that absorbs ultraviolet light and emits blue light, making the material appear brighter and whiter.

Mechanism of Action

Tinopal CBS-X absorbs ultraviolet light and emits blue light due to its fluorescent properties. It works by absorbing the UV light and transferring the energy to the surrounding molecules, which causes them to emit blue light. This process is known as fluorescence resonance energy transfer (FRET). Tinopal CBS-X is used as a label or probe because it can be attached to other molecules without affecting their biological or chemical properties.
Biochemical and Physiological Effects:
Tinopal CBS-X has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic. However, it is not recommended for use in food or cosmetic products due to its synthetic nature.

Advantages and Limitations for Lab Experiments

Tinopal CBS-X has several advantages for lab experiments. It is easy to use, highly sensitive, and compatible with a wide range of biological and chemical systems. It is also stable under various conditions and can be stored for long periods without degradation. However, it has some limitations, such as its limited spectral range, which may interfere with other fluorescent probes. It is also not suitable for in vivo imaging due to its synthetic nature and potential toxicity.

Future Directions

There are several future directions related to Tinopal CBS-X. One area of research is to develop new fluorescent probes with improved properties, such as increased sensitivity, wider spectral range, and reduced toxicity. Another area of research is to explore the potential applications of Tinopal CBS-X in new fields, such as medicine, biotechnology, and nanotechnology. Finally, there is a need to study the environmental impact of Tinopal CBS-X and develop new methods for its detection and removal from water and soil samples.
Conclusion:
In conclusion, Tinopal CBS-X is a synthetic compound with fluorescent properties that is widely used in various industries and scientific research. It is synthesized by reacting 4-tert-butylbenzoyl chloride with 5,6-dimethyl-1H-benzimidazole in the presence of a base. It is used as a fluorescent probe to study various biological and chemical processes, and it has no known biochemical or physiological effects on living organisms. Tinopal CBS-X has several advantages and limitations for lab experiments, and there are several future directions related to its development and application.

Synthesis Methods

Tinopal CBS-X is synthesized by reacting 4-tert-butylbenzoyl chloride with 5,6-dimethyl-1H-benzimidazole in the presence of a base such as sodium hydroxide. The reaction yields a white crystalline solid that is purified by recrystallization or column chromatography. The purity and yield of the product can be determined by various analytical techniques such as HPLC, NMR, and IR spectroscopy.

Scientific Research Applications

Tinopal CBS-X is widely used in scientific research as a fluorescent probe to study various biological and chemical processes. It is used to label proteins, nucleic acids, and other biomolecules for visualization and quantification. It is also used to study the binding interactions between molecules, such as enzymes and substrates, antibodies and antigens, and receptors and ligands. Tinopal CBS-X is also used in environmental monitoring to detect pollutants and contaminants in water and soil samples.

properties

IUPAC Name

(4-tert-butylphenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-13-10-17-18(11-14(13)2)22(12-21-17)19(23)15-6-8-16(9-7-15)20(3,4)5/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXOMFSQBFMIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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